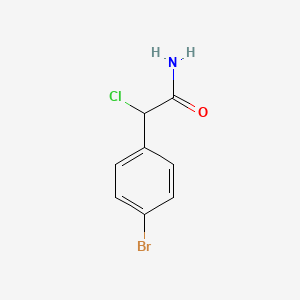

2-(4-Bromophenyl)-2-chloroacetamide

Description

Established Synthetic Routes for N-(4-Bromophenyl)-2-chloroacetamide

The most common and well-documented methods for synthesizing N-(4-Bromophenyl)-2-chloroacetamide involve direct amidation reactions.

The most conventional and industrially favored method for preparing N-(4-Bromophenyl)-2-chloroacetamide is the direct amidation of 4-bromoaniline (B143363) with 2-chloroacetyl chloride. nih.gov This reaction is typically performed in an inert organic solvent, such as dichloromethane, in the presence of a base like triethylamine (B128534). chemicalbook.com The base is crucial for neutralizing the hydrochloric acid that is generated as a byproduct of the reaction.

The reaction proceeds by dissolving 4-bromoaniline in the chosen solvent, followed by the addition of the base. The mixture is then cooled, typically to 0°C, before the dropwise addition of 2-chloroacetyl chloride. chemicalbook.com After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion. chemicalbook.com The work-up procedure generally involves washing the reaction mixture with an acidic solution to remove any unreacted amine, followed by purification steps like filtration through silica (B1680970) gel and concentration under reduced pressure to yield the final product. chemicalbook.com This method is known for its high yields, often reaching up to 97%. chemicalbook.com

Table 1: Reagents and Conditions for Direct Amidation

| Reagent | Amount (g) | Moles (mmol) | Molar Ratio (to 4-bromoaniline) |

|---|---|---|---|

| 4-Bromoaniline | 4.12 | 23.95 | 1 |

| Triethylamine | 2.91 | 28.74 | 1.2 |

| 2-Chloroacetyl Chloride | 2.71 | 23.95 | 1 |

This table is based on a reported experimental procedure and illustrates a typical stoichiometry for the reaction.

To enhance the efficiency and sustainability of the synthesis, various catalytic systems have been explored. For instance, the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in tetrahydrofuran (B95107) (THF) at room temperature has been shown to be a facile one-pot process for the amidation of aromatic amines with chloroacetyl chloride. sphinxsai.com This method offers high yields (75-95%) in a shorter reaction time (3-6 hours) compared to some traditional methods. sphinxsai.com The use of a catalytic amount of DBU significantly increases the reaction rate. sphinxsai.com

Novel Approaches and Optimized Reaction Conditions

Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly and efficient reaction protocols.

The development of "green" synthetic methods is a key focus in modern chemistry. For the synthesis of N-(4-bromophenyl)-2-chloroacetamide and its derivatives, this includes the use of less hazardous solvents and reagents, as well as developing catalytic processes that minimize waste. The use of DBU as a catalyst is an example of a step towards a more sustainable process. sphinxsai.com

N-(4-Bromophenyl)-2-chloroacetamide can serve as a building block in multi-component reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single step to form a complex product. beilstein-journals.orgnih.gov For example, it can be used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenylamino)acetamide derivatives. nih.gov In this type of reaction, the chloroacetamide derivative is reacted with a substituted aniline (B41778) to introduce further structural diversity. nih.gov

Mechanistic Investigations of Formation Reactions

The formation of N-(4-Bromophenyl)-2-chloroacetamide via the reaction of 4-bromoaniline and 2-chloroacetyl chloride follows a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloroacetyl chloride. This is followed by the elimination of a chloride ion. The base, typically triethylamine, then deprotonates the resulting positively charged nitrogen atom to form the stable amide product and triethylammonium (B8662869) chloride. The presence of both bromine and chlorine atoms in the final product offers two sites for subsequent nucleophilic substitution reactions, allowing for further functionalization.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-2-chloroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLWCGJZWPBJNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)N)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Mechanistic Investigations of Formation Reactions

Role of Reaction Environment and Stoichiometry

The reaction environment plays a crucial role in directing the outcome of chemical syntheses. For the hypothetical synthesis of 2-(4-bromophenyl)-2-chloroacetamide, the choice of solvent would be critical. A non-polar, aprotic solvent would likely be favored to avoid interference with the reactive intermediates and reagents.

Temperature control would also be a key parameter. Many nucleophilic substitution reactions are sensitive to temperature, with higher temperatures often leading to the formation of elimination byproducts or other undesired side reactions. Therefore, maintaining a specific and often low temperature range would be essential for maximizing the yield of the desired product.

Stoichiometry, the precise molar ratio of reactants, is another fundamental aspect. In any proposed synthesis, the ratio of the starting material to the chlorinating agent or the nucleophile would need to be carefully optimized. An excess of one reagent might lead to over-reaction or the formation of impurities that could be difficult to separate from the final product. The use of a base, if required to neutralize any acidic byproducts, would also need to be stoichiometrically controlled to prevent unwanted side reactions.

Due to the limited specific literature on the synthesis of this compound, the following data table is based on general principles of related reactions and should be considered illustrative of potential synthetic conditions.

| Starting Material (Hypothetical) | Reagent | Solvent | Temperature (°C) | Base (if applicable) |

| α-Hydroxy-α-(4-bromophenyl)acetamide | Thionyl chloride | Dichloromethane | 0 to 25 | Pyridine (B92270) |

| 4-Bromobenzaldehyde | Sodium cyanide, Ammonium (B1175870) chloride, then hydrolysis and chlorination | Multistep | Variable | - |

Derivatization Strategies and Analogue Synthesis

The structural framework of N-(4-Bromophenyl)-2-chloroacetamide provides distinct sites for chemical modification, namely the nitrogen of the acetamide, the reactive chlorine atom, and the bromophenyl ring. These sites can be independently or sequentially altered to generate a library of analogues with tailored properties.

N-Alkylation and N-Acylation Reactions

The amide nitrogen in N-substituted 2-phenylacetamides can undergo alkylation and acylation, although these reactions are not always straightforward. Amides are generally weak bases, with protonation occurring on the oxygen atom. Direct N-alkylation typically requires potent electrophiles or strongly alkaline conditions to form the more reactive amide anion. researchgate.net For instance, classical conditions for N-alkylation involve the use of sodium hydride and an alkyl halide in a solvent like DMF or THF. rsc.org While effective, this method can be limited by the use of a strong base. rsc.org Alternative one-pot synthesis methods have been developed for the amidation of chloroacetyl chloride with aromatic amines using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in THF at room temperature, offering high yields. sphinxsai.com

The reactivity of the amide towards various reagents is influenced by the structure of both the acyl and the amino components of the molecule. researchgate.net The presence of the 4-bromophenyl group can influence the electronic properties of the amide and, consequently, its reactivity in N-alkylation and N-acylation reactions.

Modifications at the Chloroacetamide Moiety

The chlorine atom of the chloroacetamide group is a primary site for nucleophilic substitution, making it a versatile handle for introducing a wide range of functional groups. researchgate.net This reactivity is due to the electron-withdrawing nature of the adjacent carbonyl group, which facilitates the displacement of the chlorine by various nucleophiles.

Common nucleophiles used in these reactions include amines, thiols, and alkoxides. For example, the reaction of N-(4-acetylphenyl)-2-chloroacetamide with sodium methacrylate (B99206) results in the O-alkylated product, 2-((4-acetylphenyl)amino)-2-oxoethyl methacrylate. researchgate.net Similarly, reaction with ammonium (B1175870) thiocyanate (B1210189) in refluxing ethanol (B145695) can lead to the formation of 2-(arylimino)thiazolidin-4-ones. researchgate.net The alkylation of various nucleophiles, such as pyridin-3-ols and indole (B1671886) derivatives, with N-aryl chloroacetamides has also been reported. researchgate.net

These substitution reactions are fundamental to constructing more complex molecules. The ease of replacing the chlorine atom makes the chloroacetamide moiety a key building block in the synthesis of diverse chemical structures. researchgate.net

Substituent Effects on the Bromophenyl Ring for Analogues

The electronic nature and position of substituents on the phenyl ring significantly influence the chemical reactivity and biological properties of N-phenyl-2-chloroacetamide analogues. The presence of the bromine atom at the para-position of the phenyl ring in the parent compound is a key feature. Halogen atoms, being electron-withdrawing groups, can enhance the electrophilicity of the molecule.

Studies on various N-(substituted phenyl)-2-chloroacetamides have shown that the position of substituents affects their properties. For instance, halogenated p-substituted phenyl rings, such as in N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, have demonstrated notable biological activity, which is attributed to their increased lipophilicity. nih.gov This property allows for easier passage through cell membranes. nih.gov

The introduction of other groups, such as a nitro group, further modifies the electronic landscape of the molecule. For example, in N-(4-bromo-2-nitrophenyl)-2-chloroacetamide, the strong electron-withdrawing nitro group influences the molecule's redox properties and can participate in intramolecular hydrogen bonding, affecting its conformation. vulcanchem.com The presence of a methyl group, as in N-(4-Bromo-2-methylphenyl)-2-chloroacetamide, can introduce steric hindrance, which may reduce photodegradation.

Synthesis of Diverse Heterocyclic Derivatives Incorporating the Scaffold

The N-(4-bromophenyl)-2-chloroacetamide scaffold is a valuable precursor for the synthesis of a variety of heterocyclic systems. The reactive chloroacetamide moiety readily participates in cyclization reactions with appropriate binucleophilic reagents.

Thiazole-Containing Derivatives

Thiazole (B1198619) derivatives are a prominent class of heterocycles synthesized from N-(4-bromophenyl)-2-chloroacetamide and its analogues. A common synthetic route involves the reaction of an N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide intermediate with substituted anilines to yield a series of N-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenylamino)acetamide derivatives. nih.govresearchgate.net This intermediate is typically prepared by reacting 4-(4-bromophenyl)thiazol-2-amine with chloroacetyl chloride. nih.gov The initial 4-(4-bromophenyl)thiazol-2-amine can be synthesized from p-bromoacetophenone and thiourea (B124793). nih.gov

Another approach involves the reaction of 3-aryl-2-chloropropanals with thiourea to form 5-R-benzyl-2-aminothiazoles, which are then treated with chloroacetyl chloride to produce N-(5-R-benzylthiazol-2-yl)-2-chloroacetamides. mdpi.org These chloroacetamides can then be used to synthesize further derivatives. mdpi.org The structure-activity relationship of some of these thiazole derivatives has been investigated, revealing that the presence of electron-withdrawing groups on the phenyl ring can enhance their biological activity.

Pyrazole (B372694) and Pyrazolone (B3327878) Derivatives

The N-(4-bromophenyl)acetamide fragment has also been incorporated into pyrazole and pyrazolone structures. In one study, new pyrazole and pyrazolone derivatives were synthesized as restricted analogues of 6-membered compounds that featured a 4-(bromophenyl)acetamide side chain. researchgate.net However, many of these new products showed low or no activity as N-formyl peptide receptor agonists, suggesting that the pyrazole nucleus might not be suitable for this specific biological target. researchgate.net

The synthesis of pyrazolone derivatives often utilizes key intermediates like 4-aminoantipyrine. mdpi-res.comnih.gov For instance, 3-(4-bromophenyl)-1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has been synthesized and characterized. nih.gov The synthesis of pyrazoles can involve the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. dergipark.org.tr

Quinazolinone-Based Compounds

The quinazolinone scaffold is a prominent feature in many biologically active compounds. The incorporation of the N-(4-bromophenyl)-2-chloroacetamide moiety into the quinazolinone framework has been explored to generate novel derivatives. In one synthetic approach, N-(4-bromophenyl)-2-chloroacetamide is reacted with a pre-formed quinazolinone derivative containing a mercapto group.

Specifically, the synthesis of 3-(4-Chlorophenyl)-6-iodo-2-[N-(4-bromophenyl)carbamoylthio]-4-(3H)-quinzolin-4-one has been achieved by treating 3-(4-Chlorophenyl)-6-iodo-2-mercaptoquinazolin-4(3H)-one with N-(4-bromophenyl)-2-chloroacetamide in acetone (B3395972) with anhydrous potassium carbonate. d-nb.info This reaction proceeds via nucleophilic substitution, where the sulfur atom of the mercaptoquinazolinone attacks the electrophilic carbon of the chloroacetamide, displacing the chlorine atom and forming a new thioether linkage. The reaction mixture is refluxed for an extended period to ensure completion. d-nb.info

Table 1: Synthesis of Quinazolinone-Based Compound

| Starting Material | Reagent | Product |

|---|

Pyrrolizine Scaffolds

The pyrrolizine core is another important heterocyclic motif found in various natural products and synthetic compounds with diverse biological activities. The utility of N-(4-bromophenyl)-2-chloroacetamide in constructing pyrrolizine derivatives has been demonstrated in the synthesis of N-(4-bromophenyl)-7-cyano-6-substituted-5,6,7,8-tetrahydro-H-pyrrolizine-5-carboxamides.

The synthesis of the pyrrolizine ring system is achieved through a reaction between N-(4-bromophenyl)-2-chloroacetamide and 2-(pyrrolidin-2-ylidene)malononitrile. researchgate.net This reaction, conducted under reflux in acetone with potassium carbonate, leads to the formation of the core pyrrolizine structure. researchgate.net Further modifications can be made to introduce various substituents at the 6-position of the pyrrolizine ring, leading to a library of novel compounds. These derivatives have been investigated for their potential as cyclooxygenase (COX) inhibitors. researchgate.net

Table 2: Key Pyrrolizine Derivative from 2-(4-Bromophenyl)-2-chloroacetamide

| Reactant A | Reactant B | Resulting Scaffold | Example Derivative |

|---|

Pyridine (B92270) and Pyridinone Derivatives

The pyridine and pyridinone scaffolds are ubiquitous in medicinal chemistry. N-(4-bromophenyl)-2-chloroacetamide has been employed as an alkylating agent to synthesize novel pyridinone derivatives. These compounds have been explored for their activity as formyl peptide receptor (FPR) agonists, which are potential therapeutic targets for inflammatory diseases like rheumatoid arthritis. mdpi.com

The synthesis involves the alkylation of a precursor pyridinone at the nitrogen atom with N-(4-bromophenyl)-2-chloroacetamide. mdpi.comrsc.org For instance, N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide was synthesized by reacting the corresponding pyridinone precursor with N-(4-bromophenyl)-2-chloroacetamide in anhydrous acetonitrile (B52724) using potassium carbonate as a base. mdpi.commdpi.com The reaction is typically carried out under reflux conditions. mdpi.com This synthetic strategy has been used to create a series of pyridinone derivatives with varying substituents on the pyridinone ring. mdpi.com

Table 3: Synthesis of a Pyridinone Derivative

| Pyridinone Precursor | Alkylating Agent | Synthesized Compound |

|---|

Oxadiazole Analogues

The 1,3,4-oxadiazole (B1194373) ring is a bioisostere of ester and amide groups and is frequently incorporated into molecules to improve their metabolic stability and pharmacological properties. N-(4-bromophenyl)-2-chloroacetamide has been utilized in the synthesis of 2,5-disubstituted-1,3,4-oxadiazole derivatives.

In a reported synthetic method, a pre-formed 1,3,4-oxadiazole-2-thiol (B52307) intermediate is reacted with N-(4-bromophenyl)-2-chloroacetamide. This reaction involves the S-alkylation of the thiol group on the oxadiazole ring by the chloroacetamide. The process is carried out by first treating the oxadiazole-2-thiol with a base, such as potassium hydroxide, to form a thiolate salt, which then acts as a nucleophile, attacking the electrophilic carbon of the chloroacetyl group to displace the chloride and form the final product. This method allows for the introduction of the N-(4-bromophenyl)acetamido moiety onto the oxadiazole scaffold.

Table 4: Synthesis of an Oxadiazole Analogue

| Oxadiazole Intermediate | Reagent | Resulting Compound |

|---|

Development of Hybrid Molecular Architectures Utilizing the N-(4-Bromophenyl)-2-chloroacetamide Core

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a promising strategy in drug discovery. The N-(4-bromophenyl)-2-chloroacetamide core has been used in the development of such hybrid molecules.

In the context of pyrrolizine-based compounds, a hybrid molecule was synthesized that demonstrated weak initial anti-inflammatory activity which increased over time to become comparable to that of ibuprofen. researchgate.net This suggests that the hybrid design may influence the pharmacokinetic or pharmacodynamic properties of the compound. The development of these hybrid architectures often involves multi-step syntheses where the N-(4-bromophenyl)-2-chloroacetamide moiety is incorporated along with other distinct chemical scaffolds to create a single, novel chemical entity. researchgate.net

Advanced Spectroscopic and Structural Analysis

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structural arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR, alongside two-dimensional techniques, offer unambiguous evidence for the constitution of 2-(4-Bromophenyl)-2-chloroacetamide.

In ¹H NMR spectroscopy, the chemical shifts and multiplicities of the proton signals provide a map of the proton environments. nih.gov The aromatic protons on the 4-bromophenyl ring typically appear as a multiplet in the region of δ 7.495–7.616 ppm. nih.gov A singlet corresponding to the methylene (B1212753) protons (Cl-CH₂) is observed at approximately δ 4.274 ppm. nih.gov The proton of the amide (N-H) group characteristically appears as a singlet further downfield, around δ 10.447 ppm. nih.gov

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. The carbonyl carbon (C=O) of the amide group is typically observed around δ 165.061 ppm. The carbon atom of the methylene group (Cl-CH₂) resonates at approximately δ 43.741 ppm. The carbon atoms of the aromatic ring show distinct signals, with the carbon atom bonded to the bromine (C4) appearing around δ 115.736 ppm, and the other aromatic carbons (C2, C6, C3, C5) resonating at approximately δ 121.526 ppm and δ 129.010 ppm respectively. nih.gov

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 10.447 | s | N-H |

| ¹H | 7.495–7.616 | m | Ar-H |

| ¹H | 4.274 | s | Cl-CH₂ |

| ¹³C | 165.061 | C=O | |

| ¹³C | 137.677 | Ar-C1 | |

| ¹³C | 129.010 | Ar-C3, C5 | |

| ¹³C | 121.162 | Ar-C2, C6 | |

| ¹³C | 115.736 | Ar-C4 (C-Br) | |

| ¹³C | 43.741 | Cl-CH₂ |

Infrared (IR) Spectroscopy for Functional Group Characterization and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. spectrabase.com

Key vibrational frequencies include a strong absorption band for the N-H stretching vibration of the secondary amide, typically observed in the range of 3299 cm⁻¹. A prominent peak corresponding to the carbonyl (C=O) stretching of the amide group (Amide I band) is found around 1674 cm⁻¹. The C-N stretching vibration and N-H bending (Amide II band) also give rise to characteristic absorptions. Furthermore, the spectrum will show absorptions corresponding to the C-H stretching of the aromatic ring and the aliphatic methylene group, as well as the C-Cl and C-Br stretching vibrations. researchgate.net

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | ~3299 | Strong |

| C-H Stretch (Aromatic) | ~3117 | Medium |

| C=O Stretch (Amide I) | ~1674 | Strong |

| C=C Stretch (Aromatic) | ~1587 | Medium |

| C-Cl Stretch | ~757 | Medium-Strong |

| C-Br Stretch | ~666 | Medium |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns. For this compound, the molecular formula is C₈H₇BrClNO, resulting in a molecular weight of approximately 248.51 g/mol . spectrabase.com

In the mass spectrum, the molecular ion peak [M]⁺ would be observed, and due to the presence of bromine and chlorine isotopes, characteristic isotopic patterns will be evident. The bromine isotopes (⁷⁹Br and ⁸¹Br) have a near 1:1 natural abundance, and chlorine isotopes (³⁵Cl and ³⁷Cl) have a roughly 3:1 abundance. This results in a distinctive cluster of peaks for the molecular ion and any fragments containing these halogens. Common fragmentation pathways would involve the cleavage of the amide bond and the loss of the chloroacetyl group or parts thereof.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This analysis provides an empirical formula, which can be compared with the theoretical composition calculated from the proposed molecular formula to verify the purity and identity of the synthesized compound.

For this compound (C₈H₇BrClNO), the theoretical elemental composition is:

Carbon (C): 38.66%

Hydrogen (H): 2.84%

Bromine (Br): 32.15%

Chlorine (Cl): 14.26%

Nitrogen (N): 5.64%

Oxygen (O): 6.44%

Experimental values from elemental analysis of a pure sample should closely match these theoretical percentages, confirming the elemental makeup of the compound. jocpr.com

| Element | Theoretical (%) |

|---|---|

| C | 38.66 |

| H | 2.84 |

| N | 5.64 |

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Docking Studies for Elucidating Binding Modes and Interactions

Molecular modeling and docking are powerful computational techniques used to predict how a molecule (ligand) might bind to a receptor or enzyme. This process helps in understanding the potential biological activity of a compound. A thorough search of scientific databases reveals no published molecular docking studies specifically investigating the binding modes and interactions of 2-(4-Bromophenyl)-2-chloroacetamide with any biological target.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to determine the electronic structure, molecular orbitals (like HOMO and LUMO), and to predict the reactivity of a molecule. Such studies provide fundamental information about the compound's stability and potential reaction sites. At present, there are no available research articles that detail DFT or other quantum chemical calculations performed on this compound.

Conformational Analysis and Energy Landscapes

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies. This creates an energy landscape that helps to understand the molecule's flexibility and its most stable shapes. No studies dedicated to the conformational analysis or the mapping of the energy landscape for this compound have been found in the existing literature.

Theoretical Prediction of Reaction Mechanisms and Pathways

Theoretical chemistry can be used to model and predict the step-by-step mechanisms of chemical reactions, including the transition states and intermediates involved. This is crucial for understanding how a compound might be synthesized or how it might metabolize. There is currently no published research that provides a theoretical prediction of reaction mechanisms and pathways involving this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Impact of Halogen Substituents on Molecular Properties and Interaction Profiles

The nature and position of halogen substituents on the phenyl ring of 2-aryl-2-chloroacetamide derivatives significantly modulate their physicochemical properties and, consequently, their biological interaction profiles. Halogens, such as fluorine, chlorine, bromine, and iodine, exert a combination of electronic and steric effects that influence a molecule's lipophilicity, membrane permeability, and ability to interact with target biomolecules.

In studies of N-(substituted phenyl)-2-chloroacetamides, analogs with a halogenated para-substituted phenyl ring, including N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, were found to be among the most active compounds against certain bacterial and yeast strains. nih.govresearchgate.net Their enhanced activity is largely attributed to high lipophilicity, which facilitates rapid passage through the phospholipid bilayers of cell membranes. nih.govresearchgate.net For instance, N-(4-bromophenyl)-2-chloroacetamide (a close analog to the subject compound) was shown to have the highest lipophilicity in a series of twelve N-(substituted phenyl)-2-chloroacetamides. nih.gov

The position of the halogen is also crucial. A comparative study of N-(3-bromophenyl) chloroacetamide and N-(4-bromophenyl) chloroacetamide showed that while both have similar partition coefficients (logP), their biological activities can vary, highlighting that the substituent's position affects more than just lipophilicity and likely influences specific interactions at the target site. nih.govsrce.hr The inactivating effect of haloacetamides on enzymes like penicillin acylase also shows a dependency on the specific halogen, with iodoacetamide (B48618) and bromoacetamide demonstrating the strongest inactivation effects. nih.gov This suggests that the leaving group ability of the halogen (I > Br > Cl > F) plays a direct role in the reactivity of the compound, particularly in cases involving covalent modification of the target.

Influence of Phenyl Ring Substituents on Activity Modulation and Lipophilicity

Beyond halogens, other substituents on the phenyl ring play a pivotal role in modulating the biological activity of 2-aryl-2-chloroacetamides, primarily by altering the molecule's lipophilicity and electronic character. Lipophilicity, often expressed as logP, is a key determinant of a compound's ability to cross biological membranes and engage with hydrophobic binding pockets on target proteins. researchgate.net

A systematic study of twelve N-(substituted phenyl)-2-chloroacetamides demonstrated a clear link between the type of substituent and the compound's lipophilicity and antimicrobial activity. nih.gov The research confirmed that the biological activity of these chloroacetamides varied with the substituents on the phenyl ring. nih.govresearchgate.net High lipophilicity, as seen in halogenated derivatives, generally correlated with higher activity against Gram-positive bacteria and pathogenic yeasts. nih.govresearchgate.netdntb.gov.ua Conversely, the introduction of a hydroxyl group (-OH) in the para position resulted in the lowest lipophilicity of the series. nih.gov

The electronic effects of substituents also influence activity. The orientation and nature of the substituent on the benzene (B151609) ring have a significant impact on the molecule's interaction capabilities. researchgate.net These structure-activity relationships are critical for optimizing compounds for specific targets. For example, in the development of antimicrobial agents, SAR studies have shown that various electron-donating and electron-withdrawing groups on the phenyl ring can be well-tolerated, allowing for the fine-tuning of activity. wustl.edu

Table 1: Impact of Phenyl Ring Substituents on Lipophilicity and Permeability of N-(substituted phenyl)-2-chloroacetamides This table is based on data from a study on newly synthesized N-(substituted phenyl)-2-chloroacetamides. nih.gov

| Compound ID | Substituent (at para-position) | Calculated logP (XLOGP3) | Topological Polar Surface Area (TPSA) Ų |

|---|---|---|---|

| SP1 | -H | 1.66 | 29.10 |

| SP2 | -CH₃ | 2.12 | 29.10 |

| SP3 | -OCH₃ | 1.88 | 38.33 |

| SP4 | -Cl | 2.39 | 29.10 |

| SP5 | -Br | 2.52 | 29.10 |

| SP6 | -F | 1.83 | 29.10 |

| SP7 | -I | 2.84 | 29.10 |

| SP8 | -COCH₃ | 1.53 | 46.17 |

| SP9 | -OH | 1.26 | 49.33 |

| SP10 | -CN | 1.44 | 52.89 |

Role of the Chloroacetamide Moiety in Molecular Recognition

The chloroacetamide moiety (-COCH₂Cl) is a key structural feature in this class of compounds, often acting as a reactive "warhead" that enables covalent inhibition of target proteins. researchgate.net This functional group is an electrophile, and its chemical reactivity is centered on the easy displacement of the chlorine atom by nucleophilic residues on a biological target, such as the thiol group of a cysteine residue. researchgate.netnih.gov

This ability to form a stable covalent bond can lead to potent and sustained pharmacological effects. biorxiv.org For instance, chloroacetamide fragments have been successfully used to develop covalent inhibitors that target a conserved cysteine in the palmitate pocket of TEAD (Transcriptional Enhanced Associate Domain) proteins, thereby disrupting protein-protein interactions crucial for cell signaling pathways. nih.govillinois.edursc.org The formation of a covalent bond with the target is often confirmed by mass spectrometry analysis. nih.govnih.gov

Design Principles Based on Ligand Efficiency and Pharmacokinetic Descriptors

In modern drug discovery, the design of new lead compounds is guided by a range of quantitative metrics that go beyond simple potency. For the 2-(4-Bromophenyl)-2-chloroacetamide scaffold, design principles rely heavily on pharmacokinetic descriptors and ligand efficiency metrics to ensure that new analogs have a higher probability of success in preclinical development.

Key pharmacokinetic properties predicted using in silico models include absorption, distribution, metabolism, and excretion (ADME). ukaazpublications.comchemrevlett.com Researchers often use computational tools to evaluate parameters like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and plasma protein binding (PPB). researchgate.netresearchgate.net For instance, a study on N-(substituted phenyl)-2-chloroacetamides used models like SwissADME and PreADMET to confirm that the synthesized compounds met the criteria for good oral bioavailability as defined by Lipinski's Rule of Five and Veber's rules (e.g., TPSA ≤ 140 Ų and number of rotatable bonds ≤ 10). nih.govresearchgate.netsrce.hr

Ligand efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are critical metrics for optimizing lead compounds.

Ligand Efficiency (LE) normalizes binding affinity (potency) for the size of the molecule (heavy atom count). It helps in identifying small, efficient fragments that can be grown into more potent leads without becoming excessively large. A commonly accepted minimum LE for a lead compound is around 0.3. researchgate.net

Lipophilic Ligand Efficiency (LLE) relates potency to lipophilicity (logP or logD). It helps to ensure that increases in potency are not achieved at the cost of excessive lipophilicity, which can lead to poor solubility, high metabolic turnover, and off-target toxicity.

By applying these principles, chemists can prioritize analogs of this compound that exhibit a good balance of potency, physicochemical properties, and pharmacokinetic viability, thereby guiding more efficient and successful drug development efforts. tandfonline.com

Advanced Chemical Applications and Material Science Orientations

Utilization as a Versatile Building Block in Complex Organic Synthesis

2-(4-Bromophenyl)-2-chloroacetamide is a highly valued intermediate in synthetic organic chemistry due to its reactive nature, which is conferred by the presence of both bromine and chlorine substituents. chemimpex.com Its structure allows it to serve as a foundational component for constructing more complex molecular architectures, particularly in the realm of pharmaceuticals and agrochemicals. chemimpex.comnih.gov The compound's utility stems from its capacity to undergo a variety of chemical transformations.

The primary synthetic route to this compound itself involves the direct amidation of 4-bromoaniline (B143363) with 2-chloroacetyl chloride. chemicalbook.com This reaction is typically performed in an inert solvent like dichloromethane, with a base such as triethylamine (B128534) to neutralize the hydrochloric acid byproduct, achieving high yields of up to 97%. chemicalbook.com

Key Chemical Reactions:

Nucleophilic Substitution: The chlorine atom on the acetyl group is a reactive site for nucleophilic substitution, allowing for its replacement by various nucleophiles like amines, thiols, or alkoxides.

Coupling Reactions: The bromophenyl group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the bromine atom is substituted with aryl or vinyl groups.

Oxidation and Reduction: The compound can be oxidized to form N-(4-Bromophenyl)-2-chloroacetic acid or reduced to yield N-(4-Bromophenyl)-2-chloroethylamine.

Its role as a precursor is evident in the synthesis of various complex molecules. For instance, it is a key intermediate in the creation of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have been investigated for their pharmacological potential. nih.govresearchgate.netnih.gov It is also used in the synthesis of certain pyridazin-3(2H)-one analogues, which are explored as agonists for formyl peptide receptors (FPRs). nih.gov

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| 4-Bromoaniline | 2-Chloroacetyl chloride | Triethylamine | Dichloromethane | 0°C to Room Temp | 16 hours | ~97% |

Applications in Specialty Chemicals and Materials Science

The distinct chemical properties of this compound make it a valuable component in the field of materials science. chemimpex.com Its stability and reactivity are leveraged to create materials with tailored characteristics. chemimpex.com

Development of Specialized Polymers and Coatings

This compound is utilized in the formulation of specialized polymers, where its incorporation can enhance properties such as thermal stability and chemical resistance. chemimpex.com While direct studies on polymers made exclusively from this compound are not extensively detailed, its derivatives have shown significant utility. For example, the related compound N-(4-Bromo-2-methylphenyl)-2-chloroacetamide (BMPCA) is employed as a fungicide in coatings, offering improved resistance to UV degradation and chalking. The presence of halogenated amide structures is a known strategy for developing functional polymers. researchgate.net

Contributions to Dye and Pigment Synthesis

This compound is a suitable precursor in the synthesis of dyes and pigments. chemimpex.com The chloroacetamide group is a known reactive functional group used to anchor dyes to substrates. Research on homobifunctional reactive dyes demonstrates that chloroacetamide groups can be incorporated into complex dye molecules, such as those containing a 4,4'-diaminostilbene-2,2'-disulphonic acid core. uctm.edu These dyes are designed for application on materials like cotton and wool, indicating the utility of the chloroacetamide moiety in creating substantive and reactive colorants. uctm.edu

Role in Analytical Chemistry Method Development

In analytical chemistry, this compound and its derivatives are relevant in the development of separation and identification techniques. chemimpex.com

Applications in Chromatographic Techniques (e.g., HPLC)

The compound's purity is often assessed using High-Performance Liquid Chromatography (HPLC), with standards typically requiring ≥ 98% purity. chemimpex.com Furthermore, analytical methods have been developed for its derivatives. For example, a reverse-phase (RP) HPLC method has been established for the separation of N-(4-Bromo-2-(2-pyridylcarbonyl)phenyl)-2-chloroacetamide. sielc.com This method highlights the practical application of HPLC in analyzing compounds from this chemical family. sielc.com

| Parameter | Condition |

|---|---|

| Technique | Reverse Phase (RP) HPLC |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid |

| Note | For Mass Spectrometry (MS) compatibility, phosphoric acid is replaced with formic acid. |

Mechanistic Insights into Biological Interactions Non Clinical Focus

Investigation of Biochemical Interaction Pathways

The biological activity of 2-(4-Bromophenyl)-2-chloroacetamide is rooted in its ability to engage with and disrupt specific biochemical pathways. Researchers utilize this compound as a tool to explore metabolic processes and to understand its potential as an inhibitor or modulator of biological functions. chemimpex.com The presence of highly reactive functional groups, particularly the chloromethyl group, allows for covalent modification of biological targets, which is a key aspect of its mechanism-of-action.

This compound and its derivatives are recognized for their role in enzyme inhibition. chemimpex.comsmolecule.com The compound serves as a valuable scaffold in medicinal chemistry for developing agents that target specific enzymes. The general hypothesis for its inhibitory action involves the interaction of the electrophilic α-carbon of the chloroacetamide moiety with nucleophilic residues (such as cysteine, histidine, or lysine) in the active site of an enzyme, leading to irreversible covalent inhibition.

A specific application is seen in the development of anti-inflammatory agents. N-(4-bromophenyl)-2-chloroacetamide has been used as a starting material to synthesize novel pyrrolizine derivatives, which were then evaluated as inhibitors of cyclooxygenase (COX) enzymes. scispace.com The resulting compounds showed significant inhibitory activity against both COX-1 and COX-2, with some derivatives exhibiting greater anti-inflammatory effects than the standard drug, ibuprofen. scispace.com

Table 1: Cyclooxygenase (COX) Inhibition by Pyrrolizine Derivatives Synthesized from N-(4-bromophenyl)-2-chloroacetamide Data sourced from in vitro assays evaluating the concentration required for 50% inhibition (IC₅₀).

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

| 12 | 3.21 | 1.15 |

| 13 | 2.45 | 0.85 |

| 16 | 4.11 | 2.12 |

| 17 | 5.69 | 3.44 |

| 19 | 4.52 | 2.53 |

| Source: scispace.com |

While direct studies on the interference of this compound with chitin (B13524) synthesis are not extensively detailed, its established antifungal activity points towards disruption of essential fungal biosynthetic pathways. nih.govresearchgate.net The fungal cell wall, a structure with no counterpart in mammalian cells, is a prime target for antifungal agents. nih.gov Chitin is a critical structural polysaccharide in the fungal cell wall, and its synthesis is a well-established target for antifungal drug development. nih.govnih.gov

The mechanism of many antifungal compounds involves inhibiting enzymes crucial for cell wall integrity, such as chitin synthase. nih.gov Given that chloroacetamide derivatives exhibit potent antifungal properties, a plausible mechanistic hypothesis is their interference with the chitin synthesis pathway. This could occur through the inhibition of key enzymes like chitin synthase (CHS), which would disrupt cell wall formation, compromise the cell's structural integrity, and ultimately lead to cell death. nih.govnih.gov

Cellular and Molecular Targets Identification (In vitro and Mechanistic Investigations)

In vitro studies have been instrumental in identifying the specific cellular structures and molecules with which this compound and related compounds interact. These investigations have revealed targets beyond classical pathways and have highlighted the compound's versatility as a molecular probe and a precursor for targeted therapeutic agents. biosynth.com

The antifungal action of many drugs targets ergosterol (B1671047), the primary sterol in fungal cell membranes. However, studies on chloroacetamide derivatives, specifically N-(4-bromophenyl)-2-chloroacetamide (identified as 4-BFCA in some studies), have revealed a mechanism independent of ergosterol complexation. nih.govresearchgate.netresearchgate.net This finding is significant as it suggests that the compound acts on other essential targets within the fungal cell membrane, presenting an alternative approach to combat fungal infections, especially those resistant to ergosterol-targeting drugs. nih.govresearchgate.net

The fungal membrane is a complex structure composed of various lipids and proteins that are essential for cell function and signaling. nih.gov The ability of N-(4-bromophenyl)-2-chloroacetamide to exert its antifungal effect without binding to ergosterol indicates it may interact with membrane proteins or disrupt the lipid bilayer's organization through other means. nih.govresearchgate.net This mode of action is a promising area of research for developing new antifungal agents that can overcome existing resistance mechanisms. nih.gov

Table 2: Antifungal Activity of N-(4-bromophenyl)-2-chloroacetamide (Compound 2/4-BFCA) Against Various Fungal Species Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Fungal Group | Species | MIC Range (µg/mL) |

| Yeasts | Candida species | 25–50 |

| Dermatophytes | Trichophyton, Microsporum species | 3.12–50 |

| Filamentous Fungi | Resistant Fusarium strains | 12.5–50 |

| Source: nih.govresearchgate.netresearchgate.net |

N-formyl peptide receptors (FPRs) are a family of G protein-coupled receptors primarily found on immune cells that play a crucial role in inflammatory responses. montana.edunih.gov this compound has been identified as a key intermediate in the synthesis of novel ligands that target these receptors. montana.eduunifi.itunifi.it Its structure serves as a building block for creating more complex molecules designed to act as agonists for FPRs, modulating immune cell activity. montana.edu

For instance, researchers have synthesized a series of 2-arylacetamido-4-aniline pyridazin-3(2H)-ones using N-(4-bromophenyl)-2-chloroacetamide. montana.edu These resulting compounds were found to be potent FPR agonists, with some showing selectivity for specific receptor subtypes (FPR1 or FPR2). montana.edu This demonstrates the utility of the this compound scaffold in developing tools to study FPR signaling and for the potential development of new anti-inflammatory therapies. montana.edunih.gov

Table 3: Activity of N-Formyl Peptide Receptor (FPR) Agonists Synthesized Using this compound EC₅₀ is the concentration of a drug that gives a half-maximal response.

| Final Compound | Target Preference | EC₅₀ (nM) |

| 8a | FPR1 | 45 |

| 13a | FPR2 | 35 |

| 27b | FPR2 | 61 |

| Source: montana.edu |

Structure-Mechanism Correlations in Biological Contexts

The biological activity of this compound is intrinsically linked to its specific chemical structure. The interplay between its different functional groups dictates its reactivity, binding affinity, and mechanism of action.

The Chloroacetamide Moiety : The reactive chloromethyl group (-CH₂Cl) is a key structural feature. It acts as an electrophile, enabling the molecule to form covalent bonds with nucleophilic residues in biological targets like enzyme active sites. This capacity for covalent modification is central to its role as an enzyme inhibitor.

The Phenyl Ring and Halogen Substituents : The 4-bromophenyl group contributes significantly to the molecule's properties. The bromine and chlorine atoms enhance the molecule's lipophilicity, which can improve its ability to penetrate cell membranes. These halogens can also participate in halogen bonding and other non-covalent interactions, which can increase binding affinity and selectivity for specific receptors or enzyme pockets.

Amide Linkage : The amide group (-CONH-) is important for the molecule's structural conformation. It can act as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating interactions with biological macromolecules and contributing to the stability of the compound-target complex.

Comparisons with structurally similar compounds highlight these correlations. For example, replacing the chloro group with a more lipophilic thienyl group was shown to improve membrane permeability in related structures. This demonstrates that targeted modifications to the this compound scaffold can fine-tune its biological activity by altering its physicochemical properties and its interactions with molecular targets.

Q & A

Q. What are the standard synthetic routes for 2-(4-Bromophenyl)-2-chloroacetamide, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or amidation reactions. A validated two-step protocol involves:

- Step 1 : Reacting 4-bromoaniline with chloroacetyl chloride in anhydrous acetonitrile (CH₃CN) under reflux (80–90°C) with K₂CO₃ as a base .

- Step 2 : Purification via catalytic hydrogenation (10% Pd/C, EtOH, Parr pressure) to ensure high yield (>85%) and purity . Optimization focuses on solvent choice (polar aprotic solvents enhance reactivity) and temperature control to minimize side products like dehalogenated byproducts.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm the acetamide backbone (e.g., NH resonance at δ 8.2–8.5 ppm, aromatic protons at δ 7.3–7.6 ppm) .

- FT-IR : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z 273 [M+H]⁺ (for C₈H₆BrClNO) . Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or conformational isomers, necessitating repeated recrystallization.

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize it?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement reveals:

- Hydrogen bonding : N–H···O interactions (e.g., N1–H1N1···O1, 2.89 Å) form linear chains along the b-axis .

- Packing : Bromophenyl and chlorophenyl moieties create dihedral angles (~68°) that minimize steric hindrance . Data collection requires low-temperature (100 K) stabilization to reduce thermal motion artifacts.

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data for this compound under varying pH conditions?

Conflicting reactivity reports (e.g., hydrolysis vs. stability in aqueous media) arise from:

- pH-dependent degradation : Acidic conditions (pH < 3) promote acetamide hydrolysis to 4-bromoaniline, while neutral/basic conditions stabilize the compound .

- Analytical validation : Use HPLC (C18 column, acetonitrile/water gradient) to quantify degradation products and adjust reaction buffers accordingly .

Q. How can computational methods predict the biological activity of derivatives of this compound?

Molecular docking (e.g., AutoDock Vina) and DFT calculations (Gaussian 09) assess:

- Binding affinity : Interaction with targets like cyclooxygenase-2 (COX-2) or kinases (e.g., EGFR), where the bromophenyl group enhances hydrophobic binding .

- ADMET properties : LogP (~2.5) and polar surface area (~60 Ų) predict moderate blood-brain barrier permeability . Experimental validation via enzyme inhibition assays (IC₅₀ values) is required to confirm computational predictions.

Q. What crystallographic challenges arise when refining structures of halogenated acetamides, and how are they addressed?

Common issues include:

- Disorder in halogen positions : Anisotropic refinement with SHELXL constraints improves electron density maps .

- Twinned crystals : Use SADABS for absorption corrections and PLATON to identify twin laws . Example: For this compound, residual density peaks near Br atoms require extinction parameter adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.